molecular formula C5H8BrNO B6166149 3-(bromomethyl)pyrrolidin-2-one CAS No. 1934611-64-9

3-(bromomethyl)pyrrolidin-2-one

Cat. No.: B6166149
CAS No.: 1934611-64-9
M. Wt: 178.03 g/mol
InChI Key: YHKOCBQKDAVHGT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyrrolidin-2-one (CAS 1934611-64-9) is a versatile chemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C5H8BrNO and a molecular weight of 178.03 g/mol, this compound features a pyrrolidin-2-one scaffold, a five-membered lactam, functionalized with a reactive bromomethyl group . This structure makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. The reactivity of the bromomethyl group allows for efficient nucleophilic substitution reactions, enabling researchers to introduce the pyrrolidinone moiety into larger molecular architectures through alkylation, cross-coupling, or amination pathways. The embedded pyrrolidinone ring is a privileged structure in drug discovery, frequently found in compounds with a range of biological activities. While specific bioactivity data for this exact molecule is limited, its core structure is closely related to pyrrolo[2,3-d]pyrimidine derivatives, which are extensively researched for their potent antimicrobial (antibacterial, antifungal) and antiviral properties . As such, this compound serves as a critical synthetic intermediate for constructing novel molecules aimed at addressing antimicrobial resistance (AMR) and other therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed, and the compound should be stored as recommended to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1934611-64-9

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

3-(bromomethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-7-5(4)8/h4H,1-3H2,(H,7,8)

InChI Key

YHKOCBQKDAVHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl Pyrrolidin 2 One

Established Reaction Pathways for Pyrrolidinone Formation

The construction of the pyrrolidin-2-one (γ-lactam) scaffold is a foundational step in the synthesis of the title compound. Various strategies have been developed to create this five-membered ring system, primarily through the cyclization of linear precursors or ring-closing reactions. arkat-usa.org

Cyclization Reactions Utilizing Acyclic Precursors

A common and effective strategy for forming the pyrrolidinone ring is the intramolecular cyclization of acyclic amino acids or their derivatives. mdpi.comnih.gov This approach involves generating a linear precursor containing both an amine and a carboxylic acid (or ester) functionality, separated by a suitable carbon chain. The subsequent ring closure, often promoted by dehydrating agents or by activating the carboxylic acid group, yields the desired lactam.

One such method starts from commercially available esters, which are α-alkylated with an appropriate azidoethyl reagent, such as 2-azidoethyl trifluoromethanesulfonate. Following the alkylation, the azide (B81097) group is reduced to a primary amine, which then spontaneously or under mild heating undergoes intramolecular cyclization to form the 3-substituted pyrrolidin-2-one ring. arkat-usa.org This method offers good functional group tolerance and avoids the need for purification until the final step. arkat-usa.org

Starting MaterialReagentsProductYieldReference
Diethyl malonate1. LHMDS, THF, -78°C; 2. 2-Azidoethyl triflate; 3. H₂, Pd/CDiethyl 2-(2-aminoethyl)malonate (intermediate for cyclization)Not specified arkat-usa.org
Ethyl phenylacetate1. LHMDS, THF, -78°C; 2. 2-Azidoethyl triflate; 3. H₂, Pd/C3-Phenylpyrrolidin-2-oneGood arkat-usa.org
Ethyl 4-methoxyphenylacetate1. LHMDS, THF, -78°C; 2. 2-Azidoethyl triflate; 3. H₂, Pd/C3-(4-Methoxyphenyl)pyrrolidin-2-oneGood arkat-usa.org

Ring-Closing Reactions for Pyrrolidinone Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidinones. acs.orgorganic-chemistry.org This method typically involves an acyclic precursor containing both an alkene and an alkyne (enyne) or two alkene moieties (diene). In the presence of a suitable catalyst, such as a Grubbs-type ruthenium complex, the precursor undergoes an intramolecular cyclization to form the ring. acs.orgorganic-chemistry.orgnih.gov

For the synthesis of pyrrolidinone derivatives, an acyclic enyne substrate containing a nitrogen atom can be used. The reaction proceeds efficiently under mild conditions and is highly atom-economical. acs.orgorganic-chemistry.org First and second-generation Grubbs catalysts are effective in promoting this transformation, even for substrates containing basic or nucleophilic nitrogen atoms, without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.orgacs.org This methodology provides access to highly functionalizable pyrrolidinone precursors. organic-chemistry.org

Installation of the Bromomethyl Moiety

Once the pyrrolidinone ring is formed, the next critical step is the introduction of the bromomethyl group at the C3 position. This can be accomplished through direct bromination of a suitable precursor or by a two-step process involving the creation of a hydroxymethyl group followed by its conversion to the bromide.

Direct Bromination Approaches

Direct bromination of a pre-existing methyl group at the 3-position of the pyrrolidinone ring is a potential route. However, this method can be challenging due to issues with regioselectivity and the potential for over-bromination. The reactivity of the pyrrolidinone ring itself can also lead to undesired side reactions. rsc.org

Selective bromination often requires specific reagents and carefully controlled reaction conditions. For instance, N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under photochemical conditions is a common method for allylic or benzylic bromination, and similar principles could be applied to the α-position of the lactam carbonyl, depending on the substrate's electronic properties.

Precursor Functionalization and Transformation

A more controlled and widely used method for installing the bromomethyl group involves the functionalization of a precursor. A common strategy is the synthesis of 3-(hydroxymethyl)pyrrolidin-2-one (B2831808), which is then converted to the desired bromo-derivative.

The synthesis of the alcohol precursor can be achieved through various means, including the reduction of a 3-carboxy- or 3-alkoxycarbonylpyrrolidin-2-one. For example, the reduction of a 3-carboxy-pyrrolidinone derivative can be accomplished using reducing agents like lithium aluminum hydride.

Once the 3-(hydroxymethyl)pyrrolidin-2-one is obtained, it can be converted to 3-(bromomethyl)pyrrolidin-2-one using standard brominating agents for alcohols. Common reagents for this transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction).

A documented synthesis of 3-bromo-N-methyl-2-pyrrolidone involves the ring closure of N-methyl-2,4-dibromobutyramide. prepchem.com This intermediate is prepared from γ-butyrolactone, which is first converted to methyl-2,4-dibromobutyrate. prepchem.com This method highlights a pathway where the bromine is introduced early in the synthetic sequence.

Stereoselective Synthesis of this compound

The development of stereoselective methods to produce enantiomerically pure 3-substituted pyrrolidinones is of significant interest, as the stereochemistry often plays a crucial role in the biological activity of downstream products. mdpi.comnih.govmappingignorance.orgnih.gov

Asymmetric synthesis of 3-substituted pyrrolidinones can be achieved through several strategies:

Chiral Pool Synthesis : Starting from readily available chiral precursors like L-proline or L-glutamic acid, the pyrrolidinone ring can be constructed with a defined stereocenter. mdpi.comnih.gov For example, commercially available Boc-protected trans-4-hydroxy-L-proline can be used as a starting material for various complex pyrrolidine (B122466) derivatives. mdpi.com

Asymmetric Catalysis : The use of chiral catalysts in ring-forming reactions can induce enantioselectivity. mappingignorance.orgacs.org For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org These reactions can be catalyzed by chiral metal complexes of copper(I) or silver(I). mappingignorance.org

Chiral Auxiliaries : Attaching a chiral auxiliary to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. After the ring is formed, the auxiliary can be removed.

A specific patent describes the synthesis of (R)-(1'-benzyl-3-bromo-[1,3']bipyrrolidinyl-2-one), highlighting a stereoselective approach where the chirality is established early in the synthesis. google.com The process involves the coupling of N-benzyl-3-(R)-aminopyrrolidine with a bromo-activated acylating agent, followed by subsequent transformations. google.com

MethodKey FeatureExampleReference
Asymmetric Michael AdditionOrganocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.Synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps. rsc.org
Asymmetric 1,3-Dipolar CycloadditionUse of chiral Cu(I) or Ag(I) catalysts with azomethine ylides.High stereoselectivity for exo or endo adducts of substituted pyrrolidines. mappingignorance.org
Chiral N-tert-Butanesulfinyl GroupDiastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides.Induces a (2S,3R,4S,5R) absolute configuration in the final pyrrolidines. acs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of synthesizing chiral 3-substituted pyrrolidin-2-ones, an auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction before being removed. While direct literature on chiral auxiliary-mediated synthesis of this compound is scarce, analogous strategies provide a clear blueprint.

One such strategy involves the use of an iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], which has been effectively used for the asymmetric synthesis of various organic molecules. iupac.org For instance, the enolate of the (R)-acetyl complex can be trapped with bromomethyl benzylthioether, and subsequent oxidative decomplexation in the presence of a proline derivative leads to the formation of chiral products. iupac.org A similar pathway could be envisioned where a chiral auxiliary attached to a pyrrolidinone precursor directs the stereoselective introduction of a bromomethyl or a precursor functional group at the C3 position.

Another relevant example is the asymmetric synthesis of 5-halomethyl-2-oxazolidinones, which are structurally related to the target compound. clockss.org In this method, an optically active N-(1-phenylethyl) or N-(1-naphthyl)ethyl carbamate, derived from a prochiral 1,3-dihalo-2-propanol, undergoes cyclization. clockss.org The bulky chiral group on the nitrogen atom directs the ring closure, creating a new chiral center at the 5-position with moderate to good diastereoselectivity. clockss.org This principle of asymmetric desymmetrization could be adapted for pyrrolidinone synthesis, where a chiral amine moiety guides the cyclization of an achiral precursor to form a chiral 3-substituted pyrrolidinone.

Table 1: Diastereoselectivity in Chiral Auxiliary-Mediated Cyclization of a Halomethyl Carbamate

EntryChiral GroupBaseDiastereomeric Excess (de)
1(R)-1-PhenylethylNaH38%
2(R)-1-Phenylethyln-BuLi30%
3(R)-1-PhenylethylMeMgBr36%
4(S)-1-(1-Naphthyl)ethylNaHMDS38%
5(S)-1-(1-Naphthyl)ethylMeMgBr50%
Data derived from the synthesis of 5-halomethyl-2-oxazolidinones, a process analogous to potential routes for chiral this compound. clockss.org

Asymmetric Catalysis in Pyrrolidinone Bromomethylation

Asymmetric catalysis, particularly organocatalysis, offers a direct route to chiral molecules without the need for stoichiometric chiral auxiliaries. nih.govacs.org Proline and its derivatives are prominent organocatalysts that facilitate reactions through enamine or iminium ion intermediates. nih.govnih.gov These catalysts are highly effective in controlling the stereochemistry of reactions at the α- or β-position to a carbonyl group.

For the synthesis of chiral this compound, a plausible strategy involves the asymmetric functionalization of a suitable precursor. For example, an organocatalytic Michael addition of an aldehyde to a nitroalkene can generate a chiral intermediate which can then be cyclized and converted to the target molecule. rsc.org Pyrrolidine-based sulfonamide or tetrazole organocatalysts have been shown to be highly efficient in various asymmetric transformations, yielding products with excellent stereocontrol. rsc.org

A key transformation would be the asymmetric synthesis of a 3-hydroxymethyl-pyrrolidin-2-one precursor. The subsequent conversion of the hydroxyl group to a bromine atom is a standard functional group interconversion. The development of organocatalytic (3+2)-cycloadditions has also provided a powerful method for constructing pyrrolidine rings with high stereocontrol, which can serve as precursors to the target compound. acs.org

Diastereoselective Control in Precursor Synthesis

Diastereoselective synthesis is crucial when a molecule already contains a chiral center and a new one is being created. The synthesis of densely substituted pyrrolidines often relies on 1,3-dipolar cycloaddition reactions where the diastereoselectivity is controlled by a chiral group on either the dipolarophile or the dipole. acs.org

One effective approach utilizes N-tert-butanesulfinylimines as chiral directing groups in 1-azadienes. acs.org Their reaction with azomethine ylides, often generated in situ, proceeds with high diastereoselectivity to yield polysubstituted pyrrolidines. acs.org The sulfinyl group effectively controls the facial selectivity of the cycloaddition, and can be subsequently removed. This methodology allows for the creation of up to four stereogenic centers in the pyrrolidine ring with a predictable absolute configuration. acs.org A precursor synthesized in this manner could then be elaborated to this compound.

Free-radical cyclizations of serine-derived α-chloro amides also provide a route to pyrrolidinones, where the stereoselectivity of the cyclization is influenced by the nature of the substituent at the radical generation site. rsc.org

Table 2: Diastereoselective [3+2] Cycloaddition for Pyrrolidine Synthesis

DipolarophileYlide PrecursorCatalystYieldDiastereomeric Ratio (dr)
N-sulfinyl-1-azadieneN-benzylglycine methyl esterAg₂CO₃65%>95:5
N-sulfinyl-1-azadieneSarcosine methyl esterAg₂CO₃70%>95:5
N-sulfinyl-1-azadieneAlanine methyl esterAg₂CO₃62%80:20
Illustrates high diastereocontrol in the formation of the pyrrolidine ring, a key step in precursor synthesis. acs.org

Protecting Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The key functional group to protect in the pyrrolidin-2-one core is the lactam nitrogen.

The hydrogen on the lactam nitrogen is acidic and can interfere with basic or organometallic reagents. chemicalbook.com Therefore, its protection is often a critical step. Various protecting groups have been developed specifically for lactams. These include N-alkenyl and N-alkoxymethyl groups, which are stable to many reagents but can be removed under specific hydrolytic conditions. oup.com Another useful protecting group is the diethoxymethyl (DEM) group, which can be introduced by treating the lactam with triethyl orthoformate and removed with acid. thieme-connect.com

More common amine protecting groups are also frequently employed. The tert-butoxycarbonyl (Boc) group is widely used and is typically removed under acidic conditions. organic-chemistry.org The benzyloxycarbonyl (Cbz) group is another option, often cleaved by hydrogenolysis. In a patented synthesis of a related compound, the N-benzyl group was used to protect the pyrrolidinone nitrogen, demonstrating its utility in this specific chemical context.

The choice of protecting group is dictated by its stability towards the reaction conditions used in subsequent steps and the conditions required for its removal, ensuring orthogonality with other protecting groups in the molecule. organic-chemistry.org

Table 3: Common Protecting Groups for the Lactam Nitrogen

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateAcid (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)
BenzylBnBenzyl bromideHydrogenolysis
DiethoxymethylDEMTriethyl orthoformateAcidic hydrolysis
Alkenyl/Alkoxymethyl-AldehydesHydrolysis of derived iminium salt

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. This involves strategies like using non-toxic solvents, avoiding catalysts or using recyclable ones, and employing energy-efficient methods. researchgate.net

Catalyst-Free and Solvent-Free Methodologies

Developing synthetic routes that eliminate the need for catalysts and harmful organic solvents is a primary goal of green chemistry. Several catalyst-free methods have been reported for the synthesis of pyrrolidinone and pyrrole (B145914) structures.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. researchgate.net The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, has been successfully adapted to use ultrasonic irradiation. nih.govwikipedia.org

For example, the synthesis of N-substituted pyrroles has been achieved under solvent-free conditions using zirconium chloride as a catalyst and ultrasound irradiation, resulting in excellent yields and very short reaction times. researchgate.netnih.gov Another study demonstrated the use of uranyl nitrate (B79036) hexahydrate as a catalyst under ultrasonic conditions for the Paal-Knorr condensation. nih.gov These ultrasound-assisted methods represent a more energy-efficient and rapid pathway to the pyrrolidine/pyrrole core structure, which can then be converted to the desired this compound.

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Paal-Knorr Synthesis

CatalystMethodTimeYieldReference
Zirconium ChlorideConventional HeatingSeveral hoursGood researchgate.net
Zirconium ChlorideUltrasound2-5 minutes88-96% researchgate.netnih.gov
Uranyl NitrateUltrasound30-45 minutes85-95% nih.gov

Biocatalytic Approaches

A thorough review of available scientific literature indicates that there are currently no established or published biocatalytic methods specifically for the synthesis of this compound. While biocatalysis is a growing field in chemical synthesis, with enzymes being used for the creation of various chiral building blocks, including pyrrolidine derivatives, direct application for the synthesis of this particular compound has not been reported. acs.orgrsc.org

Research in biocatalysis has demonstrated the successful enzymatic synthesis of other functionalized pyrrolidines and related heterocyclic compounds. acs.orgnih.gov For instance, enzymes like laccases have been utilized in the stereoselective synthesis of pyrrolidine-2,3-diones. nih.gov Furthermore, the field of enzymatic halogenation has seen significant advances, with halogenases capable of incorporating bromide ions into various organic molecules. nih.govnih.gov However, the substrate scope of these enzymes and their application to produce this compound have not been described in the current body of scientific work.

Future research in enzyme engineering and directed evolution may lead to the development of novel biocatalysts capable of performing this specific transformation under mild and environmentally benign conditions, which is a general advantage of biocatalytic processes in drug discovery and development. nih.gov At present, the synthesis of this compound relies on conventional chemical methods.

Reactivity and Derivatization of 3 Bromomethyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 3-(bromomethyl)pyrrolidin-2-one involves nucleophilic substitution at the electrophilic carbon of the bromomethyl group. The presence of the electron-withdrawing bromine atom polarizes the C-Br bond, rendering the carbon atom susceptible to attack by nucleophiles.

The substitution reactions of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary alkyl halides. In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the bromide ion), leading to a concerted process of bond formation and bond cleavage. The transition state involves a pentacoordinate carbon atom where both the incoming nucleophile and the departing bromide ion are partially bonded.

The scope of nucleophiles that can be employed in these reactions is broad, encompassing a variety of heteroatom and carbon-based nucleophiles. The efficiency of the reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can solvate the cation without strongly solvating the anion, thereby enhancing the nucleophilicity of the attacking species.

When the pyrrolidin-2-one ring is chiral, the SN2 reaction at the bromomethyl group proceeds with inversion of configuration at the carbon atom undergoing substitution. However, since the stereocenter in this compound is typically the C3 atom of the ring and not the methylene (B1212753) carbon of the bromomethyl group, the substitution itself does not directly invert the ring's stereocenter.

If the starting material is an enantiomerically pure form, such as (R)-3-(bromomethyl)pyrrolidin-2-one or (S)-3-(bromomethyl)pyrrolidin-2-one, the stereochemical integrity of the C3 position is generally maintained throughout the substitution reaction. This is because the reaction occurs at the exocyclic methylene group, which is not a stereocenter. This feature is of significant synthetic utility, as it allows for the preparation of a diverse range of enantiomerically pure 3-substituted pyrrolidin-2-one derivatives.

A wide array of heteroatom nucleophiles readily react with this compound to form new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, are effective nitrogen nucleophiles. These reactions lead to the formation of the corresponding 3-(aminomethyl)pyrrolidin-2-ones. The resulting secondary or tertiary amines can be key intermediates for further functionalization.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as oxygen nucleophiles, yielding ethers and esters, respectively. For instance, the reaction with sodium methoxide (B1231860) would produce 3-(methoxymethyl)pyrrolidin-2-one.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently with this compound to form thioethers. The resulting products can undergo further oxidation to sulfoxides and sulfones, expanding the chemical diversity of the derivatives.

Phosphorus Nucleophiles: Phosphines and phosphites can act as phosphorus nucleophiles. The reaction with a trialkylphosphine, for example, would initially form a phosphonium (B103445) salt. This can then be subjected to further reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

NucleophileReagent ExampleProduct Type
NitrogenAmmonia (NH₃)Primary Amine
OxygenSodium Methoxide (NaOCH₃)Ether
SulfurSodium Thiophenoxide (NaSPh)Thioether
PhosphorusTriphenylphosphine (B44618) (PPh₃)Phosphonium Salt

Carbon-carbon bond formation at the bromomethyl group can be achieved using various carbon-based nucleophiles.

Grignard and Organolithium Reagents: These strong organometallic nucleophiles can react with this compound. However, their high reactivity can also lead to side reactions, such as deprotonation of the lactam N-H. Protection of the lactam nitrogen is often necessary to achieve clean substitution.

Enolates: Soft carbon nucleophiles like enolates, derived from malonic esters or β-ketoesters, are well-suited for reaction with this compound. These reactions, typically carried out in the presence of a mild base, lead to the formation of new carbon-carbon bonds and are a reliable method for chain extension at the 3-position.

Elimination Reactions and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an olefin. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway. This reaction involves the abstraction of a proton from the C3 position of the pyrrolidinone ring by the base, with the simultaneous departure of the bromide ion, leading to the formation of a double bond.

The product of this elimination reaction is 3-methylenepyrrolidin-2-one. This α,β-unsaturated lactam is a valuable synthetic intermediate, as it can participate in a variety of conjugate addition reactions, allowing for the introduction of a wide range of functional groups at the β-position. The choice of base and reaction conditions is crucial to favor elimination over substitution. Bulky bases such as potassium tert-butoxide are often used to promote elimination.

Cross-Coupling Reactions Involving the Bromomethyl Moiety

While less common than nucleophilic substitution, the bromomethyl group of this compound can potentially participate in certain transition metal-catalyzed cross-coupling reactions. These reactions would involve the oxidative addition of the C-Br bond to a low-valent metal catalyst, typically a palladium or nickel complex.

For instance, a Suzuki-type coupling could theoretically be achieved with an organoboron reagent in the presence of a suitable palladium catalyst and base. Similarly, other cross-coupling reactions such as Stille, Heck, or Sonogashira couplings could be envisioned, although the reactivity of primary alkyl bromides in these transformations can be challenging and may require specialized catalytic systems. These reactions would open up further avenues for the synthesis of complex 3-substituted pyrrolidin-2-one derivatives with diverse aryl, vinyl, or alkynyl groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgmdpi.com While specific literature examples for this compound as a substrate in these named reactions are not extensively documented, its structure as a primary alkyl bromide allows for the discussion of its potential reactivity based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling: This reaction typically couples an organohalide with an organoboron compound. wikipedia.org The coupling of primary alkyl bromides can be challenging but has been achieved using specific palladium catalysts and conditions designed to favor oxidative addition and prevent side reactions like β-hydride elimination. For this compound, which lacks β-hydrogens on the bromomethyl substituent, the latter is not a concern. The reaction would involve the coupling of the bromomethyl group with various aryl or vinyl boronic acids. organic-chemistry.org The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki reaction to include sp³-hybridized carbons. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of alkyl halides is less common but possible under specific conditions, often referred to as alkyl-Heck reactions. These reactions can be promoted using palladium catalysts, and the success often depends on the nature of the alkyl halide and the alkene coupling partner.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of alkyl halides is also a known transformation, though it often requires modified conditions compared to the more reactive aryl halides. organic-chemistry.orgbeilstein-journals.org The reaction with this compound would yield a 3-(propargyl)pyrrolidin-2-one derivative, a useful building block for further synthesis.

The table below summarizes generalized conditions for these palladium-catalyzed reactions involving alkyl bromides.

Reaction Coupling Partner Typical Catalyst/Ligand Typical Base Product Type Reference
Suzuki-MiyauraR'-B(OH)₂Pd(OAc)₂ or Pd₂(dba)₃ / bulky phosphine (e.g., P(t-Bu)₃, SPhos)K₂CO₃, Cs₂CO₃, K₃PO₄R-R' organic-chemistry.orgnih.gov
HeckAlkenePd(OAc)₂ / PPh₃ or phosphine-freeEt₃N, K₂CO₃Substituted Alkene wikipedia.orgbeilstein-journals.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineInternal Alkyne wikipedia.orgscirp.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze important coupling reactions. For a primary alkyl bromide like this compound, Negishi (zinc organometallics, palladium or nickel catalyst) and Stille (organostannanes, palladium catalyst) couplings are highly relevant. These reactions are well-regarded for their functional group tolerance and effectiveness in coupling sp³-hybridized centers. For instance, a Negishi coupling could effectively link the this compound scaffold to a variety of organic fragments via organozinc reagents.

Additionally, transition metals are used to catalyze azidation reactions. mdpi.com The bromomethyl group could potentially be converted to an azidomethyl group using a metal catalyst and an azide source, providing a precursor for amines or for use in click chemistry. mdpi.com

Functionalization of the Pyrrolidinone Ring System

N-Functionalization of the Pyrrolidinone Nitrogen

The nitrogen atom of the pyrrolidin-2-one ring is a secondary amide (lactam) and can be readily functionalized. This position is crucial for modifying the compound's properties and for building more complex molecular architectures. Common transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation: Deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) generates a lactamate anion, which can then be treated with an alkyl halide or an acyl chloride to yield the N-substituted product. These reactions are generally high-yielding and provide access to a wide array of derivatives.

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished via copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The table below outlines representative methods for N-functionalization.

Reaction Type Reagent(s) Typical Conditions Product Reference
N-Alkylation1. NaH2. R-X (Alkyl Halide)THF, 0 °C to RTN-Alkyl Pyrrolidinone researchgate.net
N-Acylation1. NaH2. RCOCl (Acyl Chloride)THF, 0 °C to RTN-Acyl Pyrrolidinone researchgate.net
N-ArylationAr-X (Aryl Halide), Pd or Cu catalyst, Ligand, BaseToluene or Dioxane, HeatN-Aryl Pyrrolidinone mdpi.com

Reactions at the Carbonyl Group

The carbonyl group of the lactam is less electrophilic than that of a ketone but can still undergo specific reactions, most notably reduction. pressbooks.pub

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene group, converting the this compound into 3-(bromomethyl)pyrrolidine. This transformation from a lactam to a cyclic amine opens up a different spectrum of chemical reactivity for the resulting scaffold. Weaker reducing agents like sodium borohydride (B1222165) are generally unreactive toward amides under standard conditions.

Addition of Organometallics: While challenging, strong organometallic nucleophiles like Grignard reagents can attack the carbonyl carbon. masterorganicchemistry.com However, this often requires harsh conditions and can lead to ring-opening of the lactam rather than simple addition, especially with un-substituted lactams.

Functionalization at Other Ring Carbon Positions

Functionalization at the C3, C4, or C5 positions of the pyrrolidinone ring is more complex than reactions at the nitrogen or bromomethyl group.

α-Functionalization (C3): The carbon atom alpha to the carbonyl group (C3) possesses an acidic proton. Under the influence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), this proton can be removed to form an enolate. uci.edu This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the C3 position. However, in this compound, this reaction would compete with nucleophilic attack at the bromomethyl group or N-H deprotonation if the nitrogen is unprotected.

C4/C5 Functionalization: Direct functionalization of the C4 and C5 methylene groups typically requires advanced strategies involving C-H activation, which are highly specific to the catalyst and substrate. For this particular molecule, such transformations are not commonly reported and represent a specialized area of synthetic research.

Ring Expansion and Contraction Methodologies

Altering the size of the pyrrolidinone ring is a powerful strategy for generating novel heterocyclic structures.

Ring Expansion: A notable example of ring expansion has been reported for a closely related compound, 4,4-dialkyl-2-(bromomethyl)pyrrolidine. researchgate.net This transformation proceeds via an unprecedented ring expansion-oxidation protocol in dimethyl sulfoxide (DMSO) with potassium carbonate to yield a piperidin-3-one. The proposed mechanism involves the initial transformation of the 2-(bromomethyl)pyrrolidine (B1613581) into a bicyclic aziridinium (B1262131) salt intermediate. researchgate.net This intermediate is then opened by DMSO, leading to the expanded six-membered ring. researchgate.net For this reaction to be applied to this compound, the carbonyl group would first need to be reduced to an amine, as described in section 3.4.2.

The table below details this specific ring expansion methodology.

Starting Material Reagents Product Proposed Intermediate Reference
4,4-dialkyl-2-(bromomethyl)pyrrolidineK₂CO₃, DMSO5,5-dialkylpiperidin-3-oneBicyclic aziridinium salt researchgate.net

Ring Contraction: Methodologies for the ring contraction of the this compound ring are not well-documented in the scientific literature. Ring contractions often involve specific rearrangements, such as the Favorskii rearrangement for cyclic α-haloketones or Wolff rearrangements for cyclic α-diazoketones, which are not directly applicable to this lactam structure. wikipedia.org

Lack of Publicly Available Research Hinders Detailed Analysis of Radical Reactions of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available research concerning the radical reactions of the chemical compound this compound. Despite extensive investigation into various radical reaction pathways, no specific examples or detailed research findings on the reactivity of the bromomethyl group in this particular molecule could be located.

The investigation sought to identify documented instances of radical-mediated transformations of this compound, including but not limited to, atom transfer radical addition (ATRA), photoredox-catalyzed reactions, and other free-radical functionalizations. These modern synthetic methods are often employed for the formation of carbon-carbon and carbon-heteroatom bonds. However, the search did not yield any studies that have specifically applied these techniques to this compound or have detailed the outcomes of such reactions.

The bromomethyl group is, in principle, susceptible to participating in radical processes. Homolytic cleavage of the carbon-bromine bond could generate a primary alkyl radical, which could then engage in various subsequent reactions. Theoretical reaction schemes could be proposed; however, without experimental data from peer-reviewed studies, a scientifically accurate and authoritative discussion on the radical reactivity of this compound is not possible.

Consequently, the requested section on "Radical Reactions Involving the Bromomethyl Group" of this compound, including detailed research findings and data tables, cannot be generated at this time. The absence of such information in the scientific literature prevents a thorough and factual analysis as per the specified requirements.

Further experimental research by synthetic chemists would be necessary to elucidate the potential of this compound in the field of radical chemistry. Until such studies are published, a detailed account of its reactivity in this domain remains speculative.

Applications of 3 Bromomethyl Pyrrolidin 2 One As a Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds

The bifunctional nature of 3-(bromomethyl)pyrrolidin-2-one, possessing both an electrophilic bromomethyl group and a nucleophilic nitrogen (after deprotonation), makes it an ideal precursor for the synthesis of more intricate heterocyclic systems. This dual reactivity allows for sequential or one-pot reactions to build polycyclic, spirocyclic, and fused ring structures.

Synthesis of Polycyclic Pyrrolidinone Derivatives

The reactive bromomethyl group of this compound serves as a key handle for the construction of polycyclic systems through alkylation reactions. For instance, the alkylation of nucleophilic aromatic or heteroaromatic systems can lead to the formation of fused or bridged ring structures. While direct examples starting from this compound are not extensively documented in readily available literature, the strategy of using similar haloalkyl-substituted heterocycles is well-established for creating polycyclic indole (B1671886) alkaloids and other complex natural product analogs.

Incorporation into Spirocyclic Systems

Spirocyclic scaffolds, where two rings share a single atom, are of significant interest in drug discovery due to their rigid and three-dimensionally defined structures. The synthesis of spiro-pyrrolidinones can be envisioned through reactions involving the simultaneous participation of both the C3-bromomethyl group and the lactam nitrogen of this compound. One potential strategy involves the reaction with a molecule containing two electrophilic centers, which could lead to a double alkylation event, thereby forming the spirocyclic core.

While specific examples detailing the direct use of this compound in spirocyclization are not prevalent in the reviewed literature, the synthesis of spiro[pyrrolidine-3,3'-oxindoles] and other spiro-pyrrolidine derivatives is a well-explored area, often utilizing multi-component reactions. nih.gov These established methods provide a conceptual framework for how this compound could be employed in the future design and synthesis of novel spirocyclic compounds.

Formation of Fused Ring Systems (e.g., Pyrrolopiperazines)

The fusion of a pyrrolidinone ring with another heterocyclic system can lead to novel scaffolds with interesting biological properties. Pyrrolopiperazines, for example, are a class of fused heterocycles that have garnered attention in medicinal chemistry. The synthesis of such fused systems can be achieved by reacting this compound with appropriate bifunctional reagents. For instance, reaction with a protected aminoethyl-nucleophile could be followed by deprotection and intramolecular cyclization to forge the piperazine (B1678402) ring onto the pyrrolidinone core.

Precursor for Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The pyrrolidine (B122466) scaffold, famously exemplified by proline and its derivatives, is a fundamental component of many successful catalysts. nih.govbeilstein-journals.org The ability to introduce chirality at the C3 position of the pyrrolidinone ring, in conjunction with the functional handle provided by the bromomethyl group, makes this compound a promising precursor for a new generation of chiral ligands and organocatalysts.

The synthesis of such molecules would typically involve the use of an enantiomerically pure form of this compound. The bromomethyl group can be displaced by various nucleophiles to introduce coordinating atoms (e.g., nitrogen, phosphorus, sulfur) necessary for metal chelation in chiral ligands. Alternatively, it can be modified to incorporate hydrogen-bond donors or other functionalities required for organocatalysis. While the broader field of pyrrolidine-based organocatalysis is vast, the specific application of this compound as a starting material remains an area with potential for further exploration. nih.govbeilstein-journals.orgdntb.gov.ua

Role in the Design and Synthesis of Medicinal Chemistry Scaffolds

The inherent structural features of this compound make it a valuable building block for the creation of new molecules with potential therapeutic applications.

Pyrrolidinone as a Privileged Scaffold

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural motif that is found in compounds active against a range of biological targets. Current time information in Le Flore County, US.nih.gov Its favorable physicochemical properties, including potential for hydrogen bonding and a non-planar structure that allows for diverse spatial arrangements of substituents, contribute to its success in drug discovery. nih.gov The ability to readily functionalize the pyrrolidinone core, as exemplified by the reactivity of this compound, allows medicinal chemists to systematically explore the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.

The application of pyrrolidinone derivatives spans a wide range of therapeutic areas, including their investigation as anticonvulsant and anti-inflammatory agents. The versatility of the pyrrolidinone core continues to make it an attractive starting point for the design and synthesis of novel drug candidates.

Strategies for Scaffold Diversification

The presence of a reactive C-Br bond in this compound makes it an excellent electrophile for nucleophilic substitution reactions, which is a cornerstone for scaffold diversification. This allows for the introduction of a wide array of functional groups and molecular fragments, leading to the generation of diverse chemical libraries for drug discovery and other applications.

One of the primary strategies for diversification involves the reaction of this compound with various nucleophiles. For instance, amines, thiols, and alcohols can readily displace the bromide ion to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileResulting Functional GroupPotential Application
Primary/Secondary AmineSubstituted aminomethylIntroduction of basic centers, further functionalization
ThiolThioetherModulation of lipophilicity, metal coordination
Alcohol/PhenolEtherAlteration of steric and electronic properties
Azide (B81097)AzidomethylPrecursor for triazoles (via click chemistry), amines (via reduction)
CarboxylateEsterIntroduction of biodegradable linkages

The resulting derivatives can be further elaborated. For example, the introduction of an azidomethyl group opens the door to copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and regioselective ligation of the pyrrolidinone scaffold to a wide variety of alkyne-containing molecules, rapidly generating complex and diverse structures.

Furthermore, the pyrrolidinone nitrogen can be functionalized, for example, through N-alkylation or N-acylation, providing another vector for diversification. This dual functionalization capacity at both the C3 side chain and the N1 position makes this compound a highly valuable building block for creating three-dimensional molecular diversity.

Synthesis of Intermediates for Natural Product Total Synthesis (Focus on methodologies)

The pyrrolidinone ring is a common motif in a variety of natural products, particularly alkaloids. smolecule.comgoogle.comscispace.com While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a key intermediate can be inferred from established synthetic methodologies.

The bromomethyl group can serve as a precursor to various functionalities that are crucial for the construction of complex natural product skeletons. For example, the conversion of the bromomethyl group to a phosphonium (B103445) salt would enable Wittig-type reactions, allowing for the formation of carbon-carbon double bonds and the extension of the carbon framework.

Methodologies that could be employed include:

Radical Cyclization: The C-Br bond can be homolytically cleaved to generate a radical, which can then participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems, common features in many alkaloids.

Cross-Coupling Reactions: Although less common for alkyl halides compared to aryl or vinyl halides, under specific catalytic conditions (e.g., using nickel or palladium catalysts with appropriate ligands), the bromomethyl group could potentially participate in cross-coupling reactions to introduce alkyl or aryl substituents.

Ring Expansion/Contraction: The functionalized pyrrolidinone can be a substrate for ring expansion or contraction reactions to access different-sized nitrogen-containing heterocycles that are present in various natural products.

For instance, the synthesis of substituted prolines, which are key components of many natural products, could be envisioned starting from this compound. Manipulation of the bromomethyl group followed by reduction of the lactam functionality would provide access to a range of 3-substituted proline derivatives.

Integration into Polymer and Materials Chemistry (Focus on synthetic chemistry of the compound within materials)

The reactivity of this compound also lends itself to applications in polymer and materials chemistry. The compound can be utilized in two primary ways: as a functional monomer for polymerization or as a post-polymerization modification agent.

As a Functional Monomer:

While there is no specific literature detailing the homopolymerization of this compound, it could potentially be used as a comonomer in polymerization reactions. For example, if the nitrogen of the pyrrolidinone were protected and the molecule contained a polymerizable group, the bromomethyl functionality would be incorporated into the polymer side chains. This would result in a reactive polymer that can be further functionalized.

As a Post-Polymerization Modification Agent:

A more direct application is the use of this compound to functionalize existing polymers. Polymers containing nucleophilic groups (e.g., hydroxyl, amino, or thiol groups) can be reacted with this compound to append the pyrrolidinone moiety onto the polymer backbone. This process, known as polymer-analogous reaction, can be used to modify the properties of the material, such as its solubility, thermal stability, or biocompatibility.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymerization StrategyResulting Polymer TypePotential Properties/Applications
CopolymerizationFunctional copolymer with pendant bromomethyl groupsReactive polymer for further modification, crosslinking
Post-polymerization modificationPyrrolidinone-grafted polymerModified surface properties, drug delivery carriers, hydrogels

The incorporation of the polar lactam functionality can enhance the hydrophilicity of polymers and their ability to engage in hydrogen bonding, which is desirable for applications in biomaterials and drug delivery systems. The reactive handle provided by the initial bromomethyl group allows for the subsequent attachment of bioactive molecules, targeting ligands, or imaging agents.

Spectroscopic and Structural Characterization Methodologies for 3 Bromomethyl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of 3-(bromomethyl)pyrrolidin-2-one. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each proton signal provide a wealth of information. The protons on the pyrrolidinone ring and the bromomethyl substituent are diastereotopic, meaning they are chemically non-equivalent, which can lead to complex splitting patterns.

For instance, in a related compound, (R)-3-(((benzyloxy)carbonyl)amino)pyrrolidin-2-one, the protons at the C3 position show distinct signals, highlighting the sensitivity of NMR to the stereochemical environment. The protons of the CH₂Br group in this compound are expected to appear as a doublet of doublets due to coupling with the adjacent chiral center at C3. The specific chemical shifts and coupling constants are crucial for confirming the structure.

Table 1: Representative ¹H NMR Data for a 3-Substituted Pyrrolidin-2-one Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.95m-
H-42.50, 1.95m-
H-53.30m-
NH7.80s-

Note: Data is representative and may vary based on solvent and specific derivative structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a carbon count and an understanding of the chemical environment of each carbon.

In this compound, one would expect to observe signals for the carbonyl carbon (C2), the two methylene (B1212753) carbons of the ring (C4 and C5), the chiral methine carbon (C3), and the bromomethyl carbon. The carbonyl carbon is typically found significantly downfield (around 170-180 ppm) due to the deshielding effect of the double-bonded oxygen. The carbon attached to the bromine atom would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)175 - 180
CH (C3)45 - 55
CH₂ (C4)25 - 35
CH₂ (C5)40 - 50
CH₂Br30 - 40

Note: These are predicted ranges. Actual values can vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the proton at C3 and the protons at C4, as well as the protons of the bromomethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the carbonyl carbon (C2) and the protons at C3 and C4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₅H₈BrNO), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The presence of bromine is also readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can provide valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways. For example, the loss of the bromine atom (·Br) or the entire bromomethyl group (·CH₂Br) are common fragmentation pathways for bromo-substituted compounds. The pyrrolidinone ring itself can also undergo characteristic cleavages. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has characteristic vibrational frequencies, allowing these methods to serve as a molecular "fingerprint" for identification and structural confirmation. For this compound, these techniques are essential for verifying the presence of the γ-lactam ring, the N-H bond, the C-Br bond, and the aliphatic backbone.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show several key absorption bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the γ-lactam ring, typically observed in the region of 1670-1700 cm⁻¹. Another important band is the N-H stretching vibration, which appears as a broad peak between 3200 and 3400 cm⁻¹ due to intermolecular hydrogen bonding in the condensed phase. dtic.milresearchgate.net The C-H stretching vibrations of the methylene groups in the ring and the bromomethyl substituent are expected in the 2850-3000 cm⁻¹ range. dtic.mil The presence of the bromomethyl group is confirmed by the C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹.

Raman Spectroscopy:

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the identity of its functional groups and offering insights into its molecular structure.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
N-H (Lactam)Stretching3200 - 34003200 - 3400Medium-Broad (IR), Weak (Raman)
C-H (Aliphatic)Stretching2850 - 30002850 - 3000Medium-Strong
C=O (γ-Lactam)Stretching1670 - 17001670 - 1700Strong (IR), Medium (Raman)
C-NStretching1250 - 13501250 - 1350Medium
C-BrStretching500 - 600500 - 600Medium-Strong

This table presents expected vibrational frequencies based on data for pyrrolidinones and related halogenated compounds. dtic.milresearchgate.netnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties. Although a specific crystal structure for this compound is not publicly available, analysis of related pyrrolidinone derivatives allows for a detailed prediction of its solid-state characteristics. rsc.orgnih.govmdpi.com

Methodology:

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. growingscience.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. nih.gov

Expected Structural Features:

Pyrrolidinone Ring Conformation: The five-membered pyrrolidinone ring is not planar and is expected to adopt a puckered conformation, typically an "envelope" or "twist" (half-chair) form, to minimize steric strain.

Bromomethyl Group Orientation: The orientation of the bromomethyl substituent at the C3 position will be clearly defined, showing its relationship (e.g., pseudo-equatorial or pseudo-axial) to the plane of the lactam ring.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (for racemic mixture)
C=O Bond Length ~1.23 Å
C-N Bond Length (amide) ~1.33 Å
C-Br Bond Length ~1.94 Å
N-H···O Hydrogen Bond Distance ~2.8 - 2.9 Å

This table presents expected crystallographic parameters based on published data for various pyrrolidinone derivatives. rsc.orgmdpi.comgrowingscience.com

Chiroptical Methods for Absolute Configuration Assignment (e.g., Circular Dichroism)

The C3 carbon atom of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(bromomethyl)pyrrolidin-2-one and (S)-3-(bromomethyl)pyrrolidin-2-one. Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of such chiral molecules.

Principles of Circular Dichroism:

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD signal, known as a Cotton effect (CE), is only observed for chiral molecules within the absorption bands of their chromophores. The lactam group in this compound serves as the key chromophore, exhibiting electronic transitions (e.g., n → π* and π → π*) that give rise to characteristic CD signals.

Assigning Absolute Configuration:

The sign (positive or negative) and magnitude of the observed Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. The absolute configuration can be assigned by:

Empirical Rules: For lactams, sector rules have been developed that correlate the stereochemistry of substituents in different spatial regions around the amide chromophore with the sign of the n → π* Cotton effect.

Exciton Chirality: For derivatives containing multiple chromophores, the through-space interaction of their electric transition dipoles can give a strong, bisignate CD signal whose sign directly indicates the chirality of the arrangement.

Computational Prediction: The most powerful modern approach involves comparing the experimental ECD spectrum with spectra predicted quantum-mechanically for each enantiomer (R and S). A good match between the experimental spectrum and the one calculated for a specific enantiomer provides a reliable assignment of its absolute configuration. nih.gov

For this compound, the n → π* transition of the lactam carbonyl group is expected to be particularly sensitive to the stereochemistry at the adjacent C3 center. The sign of the Cotton effect associated with this transition would be a key diagnostic feature for distinguishing between the (R) and (S) enantiomers. In cases where the intrinsic CD signal is weak, the molecule can be derivatized with a "chiroptical probe"—a strongly absorbing achiral group—to induce a more intense and easily interpretable CD spectrum. nih.gov

Method Principle Application to this compound
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized light by the lactam chromophore.The sign of the Cotton effect for the n → π* transition (~220 nm) is diagnostic of the C3 stereocenter's configuration.
Computational ECD Quantum mechanical calculation of the ECD spectrum for both (R) and (S) enantiomers.Comparison of the experimental spectrum with calculated spectra provides a high-confidence assignment of absolute configuration. nih.gov
Chiroptical Probes Chemical attachment of a strong chromophore to the molecule to induce a strong CD signal.Derivatization at the N-H or via substitution of the bromine could be used if the inherent CD signal is weak. nih.gov

Computational and Theoretical Investigations of 3 Bromomethyl Pyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net Methods like DFT with the B3LYP functional and a 6-311G++(d,p) basis set are commonly used to optimize the molecular geometry and compute a variety of electronic properties. nih.gov

For 3-(bromomethyl)pyrrolidin-2-one, these calculations would reveal key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution. nih.gov The MEP map identifies electron-rich regions (negative potential, typically around the carbonyl oxygen and bromine atom), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often near the amide and alpha-hydrogens), which are prone to nucleophilic attack. researchgate.net Mulliken charge analysis would quantify the partial charge on each atom, providing further detail on polarity and reactive sites.

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The lone pairs on the bromine and oxygen atoms are expected to contribute significantly to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The antibonding σ* orbital of the C-Br bond is a likely candidate for the LUMO, indicating its susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO; an indicator of chemical reactivity.A moderate gap would suggest a balance of stability and reactivity, making it a useful synthetic intermediate.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the polar C=O, N-H, and C-Br bonds.
Mulliken Atomic Charges Calculated partial charges on each atom.Would confirm the electrophilic nature of the carbon attached to the bromine and the nucleophilic character of the carbonyl oxygen.

This table represents the types of data obtained from quantum chemical calculations. Specific values for this compound require dedicated computational studies.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through bond rotations. lumenlearning.com For this compound, the five-membered pyrrolidine (B122466) ring is not planar and can adopt various "pucker" conformations, such as envelope or twist forms. nih.gov The orientation of the bromomethyl substituent relative to the ring (pseudo-axial vs. pseudo-equatorial) is a primary source of conformational isomerism. nih.govresearchgate.net

Energy minimization studies, typically performed using computational methods, calculate the potential energy of these different conformers. The goal is to identify the most stable, lowest-energy conformation, as well as the energy barriers between different conformers. lumenlearning.com This information is critical because the reactivity and biological activity of a molecule can be highly dependent on its preferred three-dimensional shape. For instance, the accessibility of the bromomethyl group for a substitution reaction will differ significantly between a pseudo-axial and a pseudo-equatorial orientation.

ConformerBromomethyl Group OrientationRelative Energy (kJ/mol)Predicted Boltzmann Population (%)
1 Pseudo-equatorial0.00 (Global Minimum)High
2 Pseudo-axial> 5.00Low
3 Other (e.g., twist)IntermediateModerate to Low

This table illustrates the expected output from a conformational analysis, showing that the conformer with the bulky bromomethyl group in a pseudo-equatorial position is likely to be the most stable due to reduced steric hindrance. Actual values require specific calculations.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. libretexts.org For this compound, a key reaction would be the nucleophilic substitution of the bromide ion. By modeling the reaction with a nucleophile (e.g., hydroxide), chemists can determine the most likely pathway (e.g., a one-step SN2 mechanism or a two-step SN1 mechanism). libretexts.org

This is achieved by locating the transition state (TS) structure—the highest energy point along the reaction coordinate. libretexts.org DFT calculations can optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. A lower activation energy implies a faster reaction. These calculations can confirm whether a proposed reaction is energetically feasible and can predict the stereochemical outcome.

Reaction Coordinate PointDescriptionRelative Gibbs Free Energy (ΔG, kJ/mol)
Reactants This compound + Nucleophile0
Transition State (TS) The point of maximum energy where the old C-Br bond is partially broken and the new C-Nu bond is partially formed.ΔG‡ (Activation Energy)
Products 3-(nucleophilomethyl)pyrrolidin-2-one + Bromide ionΔGrxn (Reaction Energy)

This table outlines the energetic profile for a hypothetical nucleophilic substitution reaction. The values of ΔG‡ and ΔGrxn would be determined through transition state calculations.

Molecular Dynamics Simulations for Reactivity Prediction

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a movie, showing how the atoms move over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system. mdpi.com

Simulation ParameterTypical Value/DescriptionPurpose
Force Field e.g., AMBER, CHARMMDescribes the potential energy of the system based on atomic positions.
Solvent Model e.g., TIP3P WaterExplicitly models the solvent environment.
System Size ~1000-5000 atomsIncludes the solute and a sufficient number of solvent molecules.
Simulation Time 100-500 nanosecondsLength of the simulation to capture relevant molecular motions.
Ensemble NPT (constant Number of particles, Pressure, Temperature)Simulates conditions that mimic a laboratory experiment.

This table lists typical parameters for setting up an MD simulation to study the behavior of this compound in solution.

Quantitative Structure-Property Relationship (QSPR) Methodological Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a molecule with its physicochemical properties. The fundamental principle is that the properties of a compound are a function of its molecular structure.

In a QSPR study of this compound and related compounds, a set of numerical values known as molecular descriptors would be calculated for each molecule. These descriptors can encode steric, electronic, topological, or thermodynamic features. A mathematical model, often a multiple linear regression (MLR) equation, is then developed to link these descriptors to an experimentally measured property, such as boiling point, solubility, or lipophilicity (logP). The predicted XlogP value for this compound is 0.4, which could serve as a data point in developing such a model. uni.lu

Once a statistically valid QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, accelerating the design of molecules with desired characteristics.

Example of a QSPR Model: logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Descriptor TypeExample DescriptorInformation Encoded
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution and reactivity.
Topological Wiener Index, Zagreb IndexMolecular branching and connectivity.
Constitutional Molecular Weight, Atom CountBasic composition of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeThe 3D shape and size of the molecule.

This table provides examples of molecular descriptors that would be used in a QSPR study to build a predictive model for the properties of this compound and its analogues.

Future Research Trajectories and Emerging Methodologies

Development of Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing atom economy and operational simplicity. mdpi.comnih.gov The development of cascade and multicomponent reactions involving 3-(bromomethyl)pyrrolidin-2-one is a promising avenue for future research. These reactions can facilitate the rapid assembly of diverse and structurally complex pyrrolidine (B122466) derivatives. researchgate.net

One area of exploration is the use of this compound as an electrophilic component in MCRs. For instance, it could react with in-situ generated azomethine ylides (from isatins and amino acids) and a dipolarophile in a 1,3-dipolar cycloaddition cascade to create novel spirooxindole-pyrrolidine heterocyclic hybrids. mdpi.com Such one-pot, three-component strategies have been shown to proceed with high regio- and stereocontrol, creating multiple stereocenters in a single operation. mdpi.comnih.gov

Future work could focus on expanding the scope of MCRs to include this compound, leading to libraries of novel compounds for biological screening. The ability to generate significant molecular complexity from simple precursors makes this an attractive strategy for drug discovery. nih.gov

Table 1: Potential Multicomponent Reactions Involving Pyrrolidinone Scaffolds

Reaction Type Reactants Product Type Potential Advantages
1,3-Dipolar Cycloaddition Cascade Azomethine ylide, Dipolarophile, this compound Spiro-pyrrolidine heterocycles High stereocontrol, creation of multiple stereocenters mdpi.comnih.gov
Ugi Three-Component Reaction Oxo component, Isocyanide, Chiral glutamine Iminopyrrolidine derivatives High functional group tolerance, stereoselectivity nih.gov

Flow Chemistry and Automated Synthesis Applications

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov The application of flow chemistry to the synthesis and derivatization of this compound could enable reactions that are difficult or hazardous to perform in batch, such as those involving highly exothermic processes or unstable intermediates. nih.govyoutube.com For example, superheating reactions above the solvent's boiling point under pressure can dramatically increase reaction rates. nih.gov

Pairing flow chemistry with automated synthesis platforms represents a powerful paradigm for accelerating chemical discovery. nih.govchemrxiv.org Automated systems can perform thousands of reactions on a nanomole scale, rapidly exploring a vast chemical space. nih.gov An automated workflow could be designed where this compound is iteratively coupled with various nucleophiles or building blocks, followed by automated purification and analysis. This approach would dramatically reduce the time and resources required to generate libraries of novel pyrrolidinone derivatives for screening in materials science or drug discovery. chemrxiv.org The large datasets generated from such high-throughput experimentation can also be leveraged by machine learning algorithms to predict reaction outcomes and propose optimal conditions. nih.gov

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold will heavily rely on the exploration of novel catalytic systems. The bromomethyl group serves as an excellent handle for a variety of cross-coupling and substitution reactions. Future research will likely focus on employing and refining catalytic methods to forge new carbon-carbon and carbon-heteroatom bonds at this position.

Examples of promising catalytic approaches include:

Palladium-catalyzed reactions: Cyclocarbonylation of related propargyl amines has been used to form the 2-oxo-dihydropyrrole core. organic-chemistry.org Similar strategies could be adapted for further functionalization.

Rhodium and Copper catalysis: Rhodium-catalyzed [3+2] cycloadditions have been used to synthesize 3-pyrrolin-2-ones. organic-chemistry.org Copper-catalyzed annulation reactions also provide access to substituted γ-lactams. organic-chemistry.org

Radical-based transformations: The use of reagents like AgSCF₃ can initiate cascade reactions involving radical intermediates, allowing for the introduction of unique functional groups such as the trifluoromethylthio (SCF₃) group, which is of growing interest in medicinal chemistry. nih.gov

The development of catalysts that can operate under mild conditions with high functional group tolerance will be critical for synthesizing complex and densely functionalized derivatives from this compound.

Advanced Stereocontrol in Complex Derivative Synthesis

Many biologically active molecules containing the pyrrolidine ring owe their potency and selectivity to precise stereochemistry. mdpi.com As derivatives of this compound become more complex, the ability to control the stereochemical outcome of reactions will be paramount. The parent compound possesses a stereocenter at the C3 position, and subsequent reactions can introduce additional chiral centers.

Future research must focus on developing highly diastereoselective and enantioselective synthetic methods. This includes:

Substrate-controlled synthesis: Utilizing the existing stereocenter at C3 to direct the stereochemical outcome of subsequent transformations.

Catalyst-controlled synthesis: Employing chiral catalysts to induce high levels of stereoselectivity, regardless of the substrate's inherent chirality. Asymmetric multicomponent reactions have already demonstrated the ability to construct multiple stereogenic centers with high diastereoselectivity in a single step. nih.gov

Rearrangement reactions: Methods like the Claisen rearrangement have been used to create quaternary all-carbon stereocenters in pyrrolidinone systems, providing access to highly substituted and structurally unique products. nih.gov

Achieving advanced stereocontrol will be essential for the synthesis of specific, targeted molecules for applications in pharmacology and materials science, where the three-dimensional arrangement of atoms dictates function.

Computational Design of Novel Pyrrolidinone-Based Architectures

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational design can guide the synthesis of novel derivatives with desired properties.

Future research trajectories in this area include:

Structure-based design: Using docking studies to design pyrrolidinone derivatives that can bind effectively to specific biological targets, such as enzymes or receptors. This approach has been used to guide the synthesis of functionalized pyrrolones as potential inhibitors. nih.gov

Materials property prediction: Employing quantum mechanical calculations and molecular dynamics simulations to predict the electronic, optical, and mechanical properties of new materials derived from the pyrrolidinone scaffold.

Reaction modeling: Using computational models to understand reaction mechanisms, predict the feasibility of new transformations, and optimize reaction conditions for higher yield and selectivity.

Machine Learning Integration: Leveraging large datasets from automated synthesis experiments to train machine learning models that can predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

By integrating computational design with advanced synthetic methodologies, researchers can more efficiently navigate the vast chemical space accessible from this compound to discover new molecules with tailored functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.